molecular formula C13H17NOS B5796992 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine

1-{[(4-methylphenyl)thio]acetyl}pyrrolidine

Cat. No. B5796992
M. Wt: 235.35 g/mol
InChI Key: KWHVJEUEUMPYAY-UHFFFAOYSA-N
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Description

1-{[(4-methylphenyl)thio]acetyl}pyrrolidine, also known as MPAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and neuroscience research. MPAP is a derivative of pyrrolidine and is structurally similar to other compounds that have been found to have therapeutic effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine is not well understood, but it is thought to act as a dopamine reuptake inhibitor. 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been shown to increase the levels of dopamine in the brain, which may contribute to its neuroprotective effects. Additionally, 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to modulate the activity of the dopamine transporter, which may further contribute to its effects on dopamine levels.
Biochemical and Physiological Effects:
1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine levels, 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to modulate the activity of the sigma-1 receptor, which may be involved in its effects on neuroprotection and dopamine transport.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to have a variety of potential applications in scientific research, which may make it a useful tool for studying the central nervous system. However, one limitation of using 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine is that its exact mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine. One area of interest is the potential use of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine and its effects on dopamine transport and neuroprotection. Finally, there is potential for the development of new compounds based on the structure of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine that may have even greater therapeutic potential.

Synthesis Methods

The synthesis of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine involves the reaction of 4-methylthiobenzaldehyde with pyrrolidine and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine. The synthesis of 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been well documented in the literature and is considered to be a relatively straightforward process.

Scientific Research Applications

1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to have a variety of potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-{[(4-methylphenyl)thio]acetyl}pyrrolidine has been found to modulate the activity of the dopamine transporter, which may make it a useful tool for studying the role of dopamine in the brain.

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-11-4-6-12(7-5-11)16-10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHVJEUEUMPYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethanone

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